

UCPH-102: An In-depth Technical Guide to a Selective EAAT1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **UCPH-102**, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1). The information is intended for researchers and professionals involved in neuroscience drug discovery and development.

Chemical Structure and Properties

UCPH-102 is a potent and selective, non-competitive allosteric inhibitor of EAAT1. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of **UCPH-102**



Property	Value	
IUPAC Name	2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile	
Molecular Formula	C27H22N2O3	
Molecular Weight	422.48 g/mol	
CAS Number	1118460-77-7	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (25 mM)[1]	

Biological Activity and Selectivity

UCPH-102 is a highly selective inhibitor of the human excitatory amino acid transporter subtype 1 (EAAT1), also known as GLAST in its rodent ortholog. Its inhibitory activity has been characterized using various in vitro assays.

Table 2: In Vitro Inhibitory Activity of UCPH-102 against EAAT Subtypes

Transporter Subtype	IC50 (μM)	Κ _ι (μΜ)	Assay Type
EAAT1 (human)	0.42[1]	0.17 ± 0.02	Whole-cell patch clamp[2]
EAAT2 (human)	>300[1]	-	Not specified
EAAT3 (human)	>300[1]	-	Not specified
EAAT4 (human)	Negligible inhibition	-	Whole-cell patch clamp
EAAT5 (human)	Negligible inhibition	-	Whole-cell patch clamp



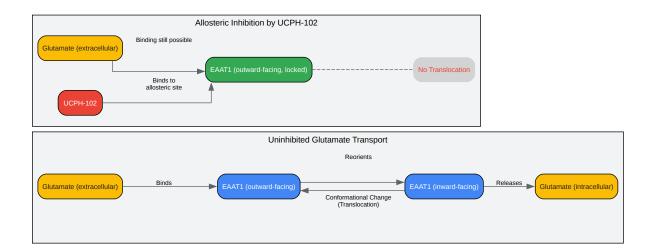
UCPH-102 exhibits a remarkable selectivity for EAAT1 over other EAAT subtypes.[1][2] This selectivity makes it a valuable tool for studying the specific roles of EAAT1 in physiological and pathological processes.

Mechanism of Action: Allosteric Inhibition

UCPH-102 functions as a non-competitive, allosteric inhibitor of EAAT1.[2] Unlike competitive inhibitors that bind to the glutamate binding site, **UCPH-102** binds to a distinct site located in the trimerization domain of the transporter.[2][3]

This allosteric binding "glues" the transport domain to the scaffold domain of the EAAT1 protein, thereby locking the transporter in an outward-facing conformation and preventing the conformational changes necessary for glutamate translocation across the cell membrane.[4]

The following diagram illustrates the proposed mechanism of allosteric inhibition of EAAT1 by **UCPH-102**.





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Caption: Mechanism of EAAT1 inhibition by UCPH-102.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize **UCPH-102**.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents associated with EAAT1 activity and the inhibitory effect of **UCPH-102**.

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human EAAT1.
- · Recording Configuration: Whole-cell voltage clamp.
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4.
- Internal Solution (in mM): 130 CsCl, 10 NaCl, 2 MgCl₂, 10 HEPES, 10 EGTA, adjusted to pH
 7.2.
- Procedure:
 - HEK293 cells expressing EAAT1 are patched with a glass micropipette.
 - A holding potential of -70 mV is applied.
 - Glutamate (agonist) is applied to elicit an inward current mediated by EAAT1.
 - UCPH-102 is co-applied with glutamate at various concentrations to determine the concentration-dependent inhibition of the EAAT1-mediated current.
 - IC₅₀ and K_i values are calculated from the concentration-response curves.

[3H]-D-Aspartate Uptake Assay



This radioligand uptake assay is a common method to assess the functional activity of glutamate transporters.

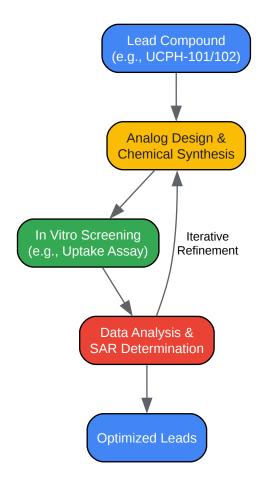
- Cell Line: HEK293 cells stably expressing human EAAT1.
- Radioligand: [3H]-D-Aspartate (a transportable substrate for EAATs).
- Incubation Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).
- Procedure:
 - Cells are seeded in 96-well plates.
 - On the day of the experiment, cells are washed with the incubation buffer.
 - Cells are pre-incubated with varying concentrations of UCPH-102 or vehicle for a specified time (e.g., 10 minutes).
 - [3H]-D-Aspartate is added to initiate the uptake reaction.
 - Uptake is allowed to proceed for a defined period (e.g., 10 minutes) at room temperature.
 - The uptake is terminated by rapid washing with ice-cold buffer.
 - Cells are lysed, and the amount of intracellular [³H]-D-Aspartate is quantified using liquid scintillation counting.
 - Inhibitory potency (IC₅₀) is determined by analyzing the concentration-dependent reduction in radioligand uptake.

Structure-Activity Relationship (SAR)

Studies on analogues of UCPH-101 and **UCPH-102** have provided insights into the structural requirements for EAAT1 inhibition. Key findings from these studies indicate that the R configuration at the C4 position of the chromene core is essential for inhibitory activity.[5] Modifications to the substituents at the 7-position and the 4-position of the tetrahydro-4H-chromene scaffold have been explored to optimize potency and pharmacokinetic properties.[5]



The following diagram illustrates a general workflow for a structure-activity relationship study.



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Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Bioavailability and In Vivo Studies

Unlike its close analog UCPH-101, **UCPH-102** is capable of crossing the blood-brain barrier.[1] Following oral administration in rats, **UCPH-102** has been detected in both plasma and the brain.[6] In vitro profiling against a panel of central nervous system targets has shown that **UCPH-102** is highly selective for EAAT1.[6]

This in-depth guide provides a solid foundation for understanding the significance of **UCPH-102** as a selective tool for investigating the role of EAAT1 in health and disease. Its unique mechanism of action and favorable pharmacokinetic properties compared to earlier inhibitors make it a valuable asset for the neuroscience research community.



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